molecular formula C9H8BrClO2 B2598392 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 792954-07-5

6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2598392
CAS No.: 792954-07-5
M. Wt: 263.52
InChI Key: MPYUWWANTIKFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” belongs to the class of organic compounds known as benzodioxines . These are aromatic compounds containing a benzene ring fused to a 1,4-dioxine ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 6-bromo-7-hydroxy-3-methylcoumarin (mBhc) has been developed as an efficient group for thiol-protection . The synthesis involved the use of one- and two-photon photolysis reactions .

Scientific Research Applications

Antimicrobial Potential

A derivative of 2,3-dihydro-1,4-benzodioxin, synthesized through a multi-step chemical process involving bromoacetyl bromide and various anilines, exhibited notable antimicrobial and antifungal activities. Specifically, the compound 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide showed promising antimicrobial potential with a low percentage of hemolytic activity, indicating its safety for biological systems (Abbasi et al., 2020).

Anti-diabetic Potential

In another study, the anti-diabetic potential of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides was evaluated. The synthesized compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their possible therapeutic application in managing type-2 diabetes. The compounds with the most significant activity could serve as a foundation for developing new anti-diabetic medications (Abbasi et al., 2023).

Antibacterial Agents

The synthetic approach involving 1,4-benzodioxane-6-amine and various benzoic acids led to the creation of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which showed potent antibacterial activity. These compounds were characterized for their structural integrity through spectral data and demonstrated modest toxicity, highlighting their potential as antibacterial agents (Abbasi et al., 2022).

Synthesis and Labeling Techniques

A detailed methodology for synthesizing an alpha adrenergic antagonist labeled with tritium, incorporating a 1,4-benzodioxan derivative, showcases the utility of such compounds in developing labeled molecules for research purposes. The process involves sequential reactions leading to the target molecule with a specific activity, proving the versatility of 1,4-benzodioxan derivatives in synthetic organic chemistry and tracer development (Guillaumet et al., 1984).

Properties

IUPAC Name

6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYUWWANTIKFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792954-07-5
Record name 6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.